molecular formula C36H56FeP2 B064514 (R)-1-[(1S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldicyclohexylphosphine CAS No. 167416-28-6

(R)-1-[(1S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldicyclohexylphosphine

Cat. No.: B064514
CAS No.: 167416-28-6
M. Wt: 606.6 g/mol
InChI Key: LVJMXQBMWBNENE-KHZPMNTOSA-N
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Description

®-1-[(1S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldicyclohexylphosphine is a chiral phosphine ligand that is widely used in asymmetric catalysis. This compound features a ferrocene backbone, which provides stability and unique electronic properties. The presence of dicyclohexylphosphino groups enhances its ability to coordinate with transition metals, making it an effective catalyst in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-[(1S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldicyclohexylphosphine typically involves the following steps:

    Preparation of the Ferrocene Derivative: The starting material, ferrocene, is functionalized to introduce the necessary substituents. This often involves lithiation followed by reaction with suitable electrophiles.

    Introduction of Phosphine Groups: The functionalized ferrocene derivative is then reacted with dicyclohexylphosphine chloride under inert conditions to introduce the phosphine groups.

    Chiral Resolution: The resulting mixture is subjected to chiral resolution techniques, such as chromatography or crystallization, to isolate the desired enantiomer.

Industrial Production Methods

In an industrial setting, the production of ®-1-[(1S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldicyclohexylphosphine may involve large-scale reactions using automated systems to ensure consistency and purity. The use of high-throughput screening and optimization of reaction conditions is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

®-1-[(1S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldicyclohexylphosphine undergoes various types of reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can participate in reduction reactions, often in the presence of transition metal catalysts.

    Substitution: The phosphine groups can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a variety of phosphine derivatives.

Scientific Research Applications

®-1-[(1S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldicyclohexylphosphine has numerous applications in scientific research:

    Chemistry: It is widely used as a ligand in asymmetric catalysis, facilitating enantioselective reactions.

    Biology: The compound’s ability to coordinate with metals makes it useful in studying metalloproteins and enzyme mimics.

    Medicine: Its chiral properties are exploited in the synthesis of pharmaceuticals, particularly in the production of enantiomerically pure drugs.

    Industry: The compound is used in the production of fine chemicals and in various catalytic processes in the chemical industry.

Mechanism of Action

The mechanism by which ®-1-[(1S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldicyclohexylphosphine exerts its effects involves coordination with transition metals. The phosphine groups donate electron density to the metal center, stabilizing it and facilitating various catalytic cycles. The ferrocene backbone provides additional stability and electronic tuning, enhancing the compound’s catalytic efficiency.

Comparison with Similar Compounds

Similar Compounds

    Bis(diphenylphosphino)ferrocene: Another ferrocene-based ligand with diphenylphosphino groups.

    1,1’-Bis(dicyclohexylphosphino)ferrocene: Similar structure but with different substitution pattern.

    Triphenylphosphine: A common phosphine ligand without the ferrocene backbone.

Uniqueness

®-1-[(1S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldicyclohexylphosphine is unique due to its chiral nature and the presence of both ferrocene and dicyclohexylphosphino groups. This combination provides exceptional stability, electronic properties, and catalytic activity, making it a valuable ligand in asymmetric catalysis.

Properties

InChI

InChI=1S/C31H51P2.C5H5.Fe/c1-25(32(26-15-6-2-7-16-26)27-17-8-3-9-18-27)30-23-14-24-31(30)33(28-19-10-4-11-20-28)29-21-12-5-13-22-29;1-2-4-5-3-1;/h14,23-29H,2-13,15-22H2,1H3;1-5H;/t25-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVJMXQBMWBNENE-KHZPMNTOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC([C]1[CH][CH][CH][C]1P(C2CCCCC2)C3CCCCC3)P(C4CCCCC4)C5CCCCC5.[CH]1[CH][CH][CH][CH]1.[Fe]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C]1[CH][CH][CH][C]1P(C2CCCCC2)C3CCCCC3)P(C4CCCCC4)C5CCCCC5.[CH]1[CH][CH][CH][CH]1.[Fe]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H56FeP2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

606.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-1-[(1S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldicyclohexylphosphine
Reactant of Route 2
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(R)-1-[(1S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldicyclohexylphosphine
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(R)-1-[(1S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldicyclohexylphosphine
Reactant of Route 4
(R)-1-[(1S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldicyclohexylphosphine
Reactant of Route 5
(R)-1-[(1S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldicyclohexylphosphine
Reactant of Route 6
(R)-1-[(1S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldicyclohexylphosphine

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